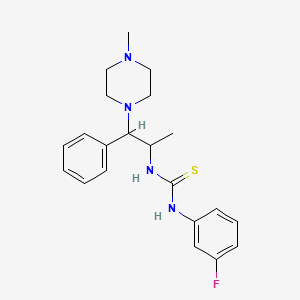

1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Description

1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative characterized by a 3-fluorophenyl group and a substituted propan-2-yl moiety containing a 4-methylpiperazine ring and a phenyl group. Thioureas are widely studied for their bioactivity, particularly as antimicrobial, antifungal, and enzyme-inhibiting agents .

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4S/c1-16(23-21(27)24-19-10-6-9-18(22)15-19)20(17-7-4-3-5-8-17)26-13-11-25(2)12-14-26/h3-10,15-16,20H,11-14H2,1-2H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHFWNXHGMDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea typically involves multiple steps:

Formation of the intermediate: The initial step involves the reaction of 3-fluoroaniline with a suitable reagent to form an intermediate compound.

Coupling reaction: The intermediate is then coupled with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl chloride under specific conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

The compound 1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea has garnered attention in scientific research due to its potential applications in various therapeutic areas. This article explores its applications, particularly in medicinal chemistry, highlighting relevant studies and data.

Cancer Therapeutics

This compound has been investigated for its potential role in cancer treatment. Specifically, it has been noted for its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers, including myelofibrosis and other hematological malignancies. The inhibition of LSD1 can lead to altered gene expression profiles that may suppress tumor growth and enhance apoptosis in cancer cells .

Neurological Disorders

The piperazine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been linked to the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This makes it a candidate for further exploration in conditions such as depression and anxiety disorders .

Antimicrobial Activity

Preliminary studies have indicated that thiourea derivatives exhibit antimicrobial properties. The presence of the fluorophenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial cell membranes. Research into similar compounds has shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

| Activity Type | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| LSD1 Inhibition | Enzyme Activity Assay | 0.5 | |

| Antimicrobial | Disk Diffusion Method | 15 | |

| Neurotransmitter Modulation | Binding Affinity Assay | 10 |

Case Study 1: Inhibition of LSD1 in Myelofibrosis

A study conducted by Imago BioSciences demonstrated that compounds targeting LSD1 could significantly reduce the proliferation of myelofibrosis cells. The research highlighted that the introduction of a thiourea moiety improved potency against LSD1, suggesting that similar compounds, including this compound, could be effective in clinical settings .

Case Study 2: Antimicrobial Efficacy

Research explored the antimicrobial properties of thiourea derivatives, revealing that modifications to the structure could enhance activity against Gram-positive bacteria. The findings suggest that this compound could be further studied for its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The fluorophenyl and piperazine moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiourea derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogues with Azetidinone Moieties

Compounds 7j and 7k () feature thiourea cores linked to azetidinone (β-lactam) rings and halogenated aryl groups. These analogs demonstrate significant antibacterial and antifungal activities:

- 7k: 1-(3-Chloro-2-(3-fluorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea exhibits a zone of inhibition of 19 mm against E. coli (MIC = 62.5 µg/ml) and antifungal activity against C. albicans (13 mm inhibition zone, MIC = 125 µg/ml) .

- 7j : The 3-chlorophenyl variant shows comparable antibacterial activity but reduced antifungal efficacy .

Key Difference: The azetidinone moiety in these compounds likely enhances reactivity and bioactivity compared to the target compound’s piperazine-propan-2-yl group.

Piperazine-Containing Thioureas

Piperazine derivatives are prominent in drug design due to their solubility and binding affinity. Notable examples include:

- 1-(2,6-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea (): This compound replaces the 3-fluorophenyl group with a 2,6-dimethylphenyl substituent.

- 4-(3-Fluorophenyl)-1-(propan-2-ylidene)thiosemicarbazone (): Shares a 3-fluorophenyl group but lacks the piperazine-propan-2-yl chain. Its simpler structure may limit receptor-binding versatility compared to the target compound .

Activity Inference : Piperazine-containing thioureas often exhibit improved pharmacokinetic profiles. The target compound’s 4-methylpiperazine group may facilitate interactions with enzymes or receptors requiring nitrogen-rich environments, such as histone deacetylases (HDACs) or bacterial efflux pumps .

Fluorophenyl Thioureas with Varied Substituents

- 1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea (): Features a trimethoxybenzoyl group instead of the piperazine-propan-2-yl chain. The electron-rich benzoyl group enhances stability but may reduce bioavailability due to steric hindrance .

- 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea (): A perfluorophenyl derivative with a chiral cyclohexylamine group.

Comparative Analysis : The target compound’s balance of fluorophenyl hydrophobicity and piperazine hydrophilicity may optimize cell penetration and target binding compared to bulkier or overly lipophilic analogs.

Biological Activity

The compound 1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral effects. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Anticancer Activity

Thiourea derivatives have shown significant promise in cancer treatment. Recent studies indicate that compounds similar to This compound can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that thiourea derivatives exhibited IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines . The mechanism often involves targeting specific molecular pathways related to angiogenesis and cancer cell signaling.

Antibacterial Activity

Research on thiourea derivatives has also revealed their antibacterial properties. A comparative study indicated that certain thiourea compounds displayed effective antibacterial activity against pathogenic bacteria such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating their potency . The presence of fluorine in the phenyl ring may enhance lipophilicity and improve membrane permeability, contributing to increased antibacterial efficacy.

Antioxidant Activity

In addition to anticancer and antibacterial properties, thiourea derivatives have shown antioxidant activity. For example, some synthesized thiourea compounds demonstrated strong reducing potential in assays measuring free radical scavenging activity, indicating their potential use in combating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of thiourea derivatives suggests that modifications in the molecular structure can significantly influence biological activity. The introduction of alkyl chains or other functional groups can enhance lipophilicity and biological interactions. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Fluorinated phenyl ring | Enhanced anticancer and antibacterial activity |

| Piperazine moiety | Improved binding affinity to biological targets |

| Alkyl chain length | Correlates with increased lipophilicity |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiourea derivatives against various cancer cell lines. The results indicated that compounds with a piperazine substituent exhibited significant cytotoxicity, with IC50 values lower than 10 µM against breast cancer cells. This suggests that the piperazine moiety plays a critical role in enhancing therapeutic effectiveness .

Case Study 2: Antibacterial Mechanism

In another investigation focusing on the antibacterial properties of thiourea derivatives, researchers found that compounds containing a long alkyl chain exhibited better activity against E. coli. The study utilized molecular docking techniques to elucidate the binding interactions between these compounds and bacterial enzymes, revealing potential mechanisms by which they disrupt bacterial cell walls .

Q & A

Q. 1.1. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thiourea core via coupling of 3-fluorophenyl isothiocyanate with a substituted amine precursor. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for thiourea bond formation .

- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions (e.g., thiourea dimerization) .

- Catalysts : Use of coupling agents like TBTU or HOBt improves yields in amide/thiourea bond formation .

Q. Table 1: Example Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiourea formation | 3-Fluorophenyl isothiocyanate, DMF, 0°C | 65–75 | >95% |

| Piperazine coupling | 4-Methylpiperazine, TBTU, NEt3, RT | 50–60 | >90% |

Q. 1.2. Which characterization techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 428.2) .

- X-ray crystallography : Resolves conformational flexibility of the thiourea and piperazine moieties (applied in analogous compounds) .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Core modifications : Replace the 3-fluorophenyl group with other halogens (Cl, Br) to assess electronic effects .

- Piperazine substitutions : Introduce bulkier groups (e.g., 4-benzylpiperazine) to probe steric effects on target binding .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes .

Q. Table 2: Hypothetical SAR Data

| Derivative | Substituent | IC (nM) | LogP |

|---|---|---|---|

| Parent compound | 3-Fluorophenyl | 120 | 3.2 |

| Analog A | 3-Chlorophenyl | 85 | 3.5 |

| Analog B | 4-Methylpiperazine → 4-Benzylpiperazine | 45 | 4.1 |

Q. 2.2. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50_{50}50 values)?

Answer:

- Orthogonal assays : Validate activity using fluorescence polarization (binding) and cell viability (functional) assays .

- Batch purity analysis : Use HPLC-MS to confirm compound integrity, as impurities ≥2% can skew results .

- Buffer conditions : Test under varying pH (6.5–7.4) and ionic strength to rule out solubility artifacts .

Q. 2.3. What experimental strategies can elucidate the mechanism of action for this compound?

Answer:

- Pull-down assays : Use biotinylated derivatives to isolate protein targets from cell lysates .

- Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .

- Metabolic stability studies : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. 3.1. Why might computational predictions of binding affinity conflict with experimental results?

Answer:

- Flexibility of the piperazine group : Molecular dynamics simulations reveal conformational changes in the 4-methylpiperazine moiety that are not captured in rigid docking models .

- Solvent effects : Implicit solvent models (e.g., GB/SA) may underestimate desolvation penalties for the thiourea group .

Recommendation : Combine free-energy perturbation (FEP) calculations with experimental ΔΔG measurements .

Key Research Gaps and Future Directions

- Target identification : No published data exists on protein targets; CRISPR-Cas9 screening could prioritize candidates .

- In vivo pharmacokinetics : Limited ADME data necessitates rodent studies to assess bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.